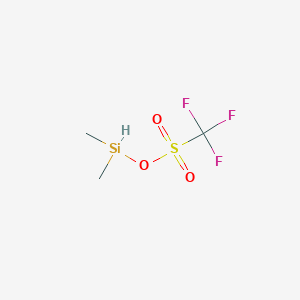
Dimethylsilyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilyl trifluoromethanesulfonate is an organosilicon compound with the chemical formula (CH3)2SiOSO2CF3. It is a colorless, moisture-sensitive liquid that is primarily used in organic synthesis. The compound is known for its high reactivity, particularly towards nucleophiles, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylsilyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with dimethylchlorosilane. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction is as follows:
CF3SO3H+(CH3)2SiCl→(CH3)2SiOSO2CF3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group.
Hydrolysis: It is sensitive to moisture and can hydrolyze to form dimethylsilanol and trifluoromethanesulfonic acid.
Silylation Reactions: It is commonly used to introduce silyl groups into organic molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or acetonitrile are often used.
Major Products
Silyl Ethers: Formed when reacting with alcohols.
Silyl Amines: Formed when reacting with amines.
Silyl Thioethers: Formed when reacting with thiols.
Applications De Recherche Scientifique
Dimethylsilyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the silylation of alcohols, amines, and other nucleophiles.
Polymer Chemistry: It is used as an initiator for the polymerization of oxazolines, leading to the formation of poly(2-oxazoline)s, which have applications in biomedical fields.
Glycosylation Reactions: It is employed in the synthesis of glycosides, which are important in the study of carbohydrates and their functions.
Mécanisme D'action
Dimethylsilyl trifluoromethanesulfonate acts as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles. The mechanism typically involves the formation of a silyl cation intermediate, which then reacts with the nucleophile to form the final product. The molecular targets and pathways involved depend on the specific reaction and nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with a trimethylsilyl group instead of a dimethylsilyl group.
Triethylsilyl trifluoromethanesulfonate: Contains a triethylsilyl group and is used for similar purposes but offers different steric properties.
Uniqueness
Dimethylsilyl trifluoromethanesulfonate is unique due to its balance of reactivity and steric properties. The dimethylsilyl group provides less steric hindrance compared to bulkier silyl groups, making it suitable for reactions where accessibility to the reactive site is crucial.
Propriétés
Formule moléculaire |
C3H7F3O3SSi |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
dimethylsilyl trifluoromethanesulfonate |
InChI |
InChI=1S/C3H7F3O3SSi/c1-11(2)9-10(7,8)3(4,5)6/h11H,1-2H3 |
Clé InChI |
DPFCZRAGEMLFTN-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














